Ki20227
描述
Ki20227 is an orally active and highly selective inhibitor of c-Fms tyrosine kinase (CSF1R) with IC50s of 2 nM, 12 nM, 451 nM, and 217 nM for c-Fms, vascular endothelial growth factor receptor-2 (KDR/VEGFR-2), stem cell factor receptor (c-Kit), and platelet-derived growth factor receptor beta (PDGFRβ), respectively .
Molecular Structure Analysis
The molecular formula of Ki20227 is C24H24N4O5S . The molecular weight is 480.54 g/mol .Physical And Chemical Properties Analysis
Ki20227 is a white to beige powder . It is soluble in DMSO at 2 mg/mL .科学研究应用
在实验性自身免疫性脑脊髓炎(EAE)中的应用
Ki20227被确认为M-CSF受体酪氨酸激酶的选择性抑制剂,在实验性自身免疫性脑脊髓炎(EAE)研究中显示出潜力,这是多发性硬化(MS)的动物模型。上村等人(2008年)的研究发现,Ki20227显著降低了EAE的严重程度,表明其有望成为治疗人类MS的候选药物。该药物在EAE模型中抑制髓样细胞扩增和MOG特异性T细胞反应的能力突显了其在管理自身免疫性疾病中的作用(Uemura et al., 2008)。
抑制骨转移中的成骨细胞分化
大野等人(2006年)研究了Ki20227对骨转移病灶中依赖成骨细胞的骨溶解的影响。他们的研究结果显示,作为c-Fms酪氨酸激酶抑制剂的Ki20227有效抑制了骨溶解性骨破坏,暗示其在治疗与骨转移和其他骨疾病相关的疾病中的用途。通过抑制成骨细胞的积累来实现这一目标,突显了该药物在管理与骨相关的病理中的潜力(Ohno et al., 2006)。
在胶原诱导性关节炎小鼠模型中的作用
大野等人(2008年)还探讨了Ki20227在胶原诱导性关节炎(CIA)小鼠模型中的疗效。该药物抑制了炎症细胞浸润和骨破坏,抑制了疾病的进展。这表明Ki20227通过抑制M-CSF依赖性炎症和成骨细胞的积累以及抑制炎症细胞因子的产生,在关节炎治疗中具有治疗潜力(Ohno等人,2008年)。
在脑缺血中的神经保护作用
杜等人(2020年)探讨了Ki20227在脑缺血中的作用,指出其对小胶质细胞炎症功能和神经元突触可塑性的调节作用。研究发现,Ki20227与雷公藤结合,增强了中风小鼠的神经行为功能、突触蛋白表达和树突棘密度。这种组合被认为激活了BDNF-Akt和自噬途径,暗示了Ki20227在改善脑缺血结果中的潜力(Du et al., 2020)。
对局灶性脑缺血损伤的影响
相反,姜等人(2021年)的研究表明,Ki20227在缺血性中风背景下可能产生不良影响。他们在小鼠局灶性脑缺血损伤模型上的研究显示,Ki20227的使用加重了神经功能缺陷,增加了梗死体积,并提高了炎症和氧化应激因子的水平。这表明,虽然Ki20227阻断了小胶质细胞的增殖,但可能加剧缺血/再灌注损伤的病理进展(Jiang et al., 2021)。
安全和危害
属性
IUPAC Name |
1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPFDGWALWEPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432108 | |
Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyphenyl)-3-(1-(thiazol-2-yl)ethyl)urea | |
CAS RN |
623142-96-1 | |
Record name | KI-20227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KI-20227 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。